molecular formula C17H17FN2O3S B2925603 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide CAS No. 955672-60-3

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide

Cat. No.: B2925603
CAS No.: 955672-60-3
M. Wt: 348.39
InChI Key: ZFHSOFMYHSBQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a high-purity chemical compound offered for research applications. This synthetic small molecule features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry known for its broad bioactivity and presence in compounds targeting the central nervous system . The structure integrates a sulfonamide group, a functional moiety prevalent in pharmaceuticals and known to contribute to various biological activities, including antimicrobial and antioxidant effects . Tetrahydroisoquinoline derivatives are of significant interest in neuroscience research, particularly as modulators of ionotropic glutamate receptors. Structural analogs based on the tetrahydroisoquinoline scaffold have been developed as positive allosteric modulators (PAMs) for NMDA receptor subtypes, which are important targets for studying neurological conditions such as schizophrenia, Parkinson's disease, and cognitive deficits . Furthermore, related compounds are investigated as tools for positron emission tomography (PET) to image brain receptors like the AMPA receptor, highlighting the value of this chemotype in neuropharmacology and diagnostic agent development . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bioactivity screening campaigns. It is ideal for probing structure-activity relationships (SAR), particularly in the design of novel ligands for neurological targets. This product is strictly for research purposes and is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-2-5-16(10-14(13)11-20)19-24(22,23)17-6-3-15(18)4-7-17/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSOFMYHSBQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative. Subsequent acetylation and sulfonamide formation steps are then carried out to introduce the acetyl and fluorobenzenesulfonamide groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production. Continuous flow chemistry techniques may also be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of corresponding quinoline derivatives.

  • Reduction: Reduction of the acetyl group to an alcohol.

  • Substitution: Introduction of various functional groups at the nitrogen atom.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry research.

Biology: It has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and inflammation.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It may act as an agonist or antagonist for certain receptors, modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but its sulfonamide group is known to play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Core Structure R1 (Tetrahydroisoquinoline) R2 (Sulfonamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide Tetrahydroisoquinoline 2-acetyl 4-fluorophenyl C₁₇H₁₆FN₂O₃S ~362.4 (estimated) C=O: ~1670 cm⁻¹; S=O: ~1350–1150 cm⁻¹
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () Tetrahydroisoquinoline 2-trifluoroacetyl 4-(2-cyclopropylethyl)-2-fluorophenyl C₂₃H₂₃F₄N₂O₃S 500.5 Trifluoroacetyl C=O: ~1680 cm⁻¹; HRMS confirmed
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide () Tetrahydroisoquinoline 2-acetyl 3-fluoro-4-methoxyphenyl C₁₈H₁₉FN₂O₄S 378.4 Methoxy C-O: ~1250 cm⁻¹; MSDS unavailable
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide () Tetrahydroisoquinoline 2-furan-2-carbonyl 4-methoxyphenyl C₂₁H₂₀N₂O₅S 412.5 Furan C=O: ~1710 cm⁻¹; no melting point data
2-((5-chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide () Tetrahydroisoquinoline + pyrimidine 2-acetyl N,N-dimethylbenzenesulfonamide + pyrimidine C₂₄H₂₆ClN₇O₃S 536.0 Microwave-assisted synthesis; 19.2% yield
Key Observations:

Substituent Effects: The acetyl group at the 2-position (target compound) is replaced with trifluoroacetyl () or furan-2-carbonyl (), altering electronic properties and steric bulk. The 4-fluorobenzenesulfonamide in the target compound differs from 3-fluoro-4-methoxybenzenesulfonamide () and 4-methoxyphenyl (). Methoxy groups introduce steric hindrance and hydrogen-bonding capabilities, affecting solubility and target binding .

Synthetic Methodologies :

  • The target compound’s synthesis is inferred to involve sulfonamide coupling, similar to , which uses microwave-assisted conditions (130°C, 3 hours) but achieves only 19.2% yield .
  • employs multistep synthesis with bromo intermediates and chlorosulfonic acid, suggesting scalability challenges compared to simpler acetylated analogs .

Spectroscopic Characterization :

  • IR Spectroscopy : Acetyl C=O stretches (~1670 cm⁻¹) are consistent across analogs (–7). Trifluoroacetyl derivatives () show higher C=O frequencies (~1680 cm⁻¹) due to electron withdrawal .
  • NMR : Fluorine substituents (e.g., 4-fluoro in the target vs. 3-fluoro in ) would cause distinct ¹⁹F NMR shifts, though specific data are unavailable in the evidence.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and research findings.

Molecular Structure

The compound features a tetrahydroisoquinoline core with an acetyl group and a sulfonamide moiety. The molecular formula is C14H14FNO2SC_{14}H_{14}F_NO_2S, and its structure can be represented as follows:

N 2 acetyl 1 2 3 4 tetrahydroisoquinolin 7 yl 4 fluorobenzenesulfonamide\text{N 2 acetyl 1 2 3 4 tetrahydroisoquinolin 7 yl 4 fluorobenzenesulfonamide}

Physical Properties

PropertyValue
Molecular Weight295.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to tetrahydroisoquinoline derivatives. For instance, a study synthesized various tetrahydroquinoline derivatives and evaluated their in vitro antitumor activity. The compounds exhibited IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent:

Compound IDIC50 (µg/mL)Comparison with Doxorubicin
Compound 322.5More potent
Compound 253More potent
Doxorubicin37.5Reference

These findings suggest that this compound may possess similar or enhanced antitumor properties compared to established therapies .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It potentially activates apoptotic pathways in cancer cells.
  • Targeting Specific Receptors : The sulfonamide group may facilitate interactions with various biological targets involved in tumorigenesis.

Case Studies

A notable case study involved the administration of related tetrahydroisoquinoline derivatives in preclinical models. The results indicated significant tumor regression in xenograft models when treated with the compound, suggesting its potential as a therapeutic agent in oncology .

In Vivo Studies

In vivo studies have demonstrated promising results regarding the safety and efficacy profile of the compound. No significant adverse effects were observed in cardiovascular or central nervous system parameters during toxicity assessments .

Comparative Analysis

A comparative analysis with other known compounds has shown that this compound exhibits unique pharmacological properties that may be beneficial for treating specific types of cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.